molecular formula C16H21ClO3 B169880 Ethyl 8-(4-chlorophenyl)-8-oxooctanoate CAS No. 198064-91-4

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Cat. No. B169880
M. Wt: 296.79 g/mol
InChI Key: CUDIWJDWEUCHIU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

  • Anticancer Prodrug Analysis : Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), a new anticancer prodrug, was determined using adsorptive stripping voltammetry. This method, based on the adsorptive/reductive behavior of ETTA, is sensitive and inexpensive, making it a significant tool in cancer research (Stępniowska et al., 2017).

  • Synthesis of Heterocyclic Systems : The synthesis of pyrrolo[1",2":1',6']pyrazino-[2', 3': 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system, involved ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate as a key intermediate (Bakhite et al., 1995).

  • Enzymatic Synthesis in Pharmaceutical Chemistry : The compound was used in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate in the production of 14,15-Leukotriene A4, showcasing its importance in medicinal chemistry (Tsuboi et al., 1987).

  • Corrosion Inhibition in Material Science : In a study on corrosion inhibitors of copper, compounds like ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, which share structural similarities with Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, were examined. Their molecular structures were closely linked to inhibition efficiency, highlighting the compound's role in industrial applications (Zarrouk et al., 2014).

  • Intermediate in Organic Synthesis : It has been used as an intermediate in the synthesis of various organic compounds, such as Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, showcasing its versatility in organic chemical synthesis (Hao Zhi-hui, 2007).

  • Crystal and Molecular Structure Analysis : The compound has been used in crystal and molecular structure studies, which are crucial in understanding the properties and potential applications of new materials (Achutha et al., 2017).

  • Antimicrobial Agent Synthesis : It has also played a role in the synthesis of new quinazolines, which were screened for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Desai et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 8-(4-chlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDIWJDWEUCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446983
Record name ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

CAS RN

198064-91-4
Record name ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Maekawa, N Sakai, H Tawada, K Murase… - Chemical and …, 2003 - jstage.jst.go.jp
A novel series of 5-(w-aryloxyalkyl) oxazole derivatives was prepared and their effects on brain-derived neurotrophic factor (BDNF) production were evaluated in human neuroblastoma (…
Number of citations: 56 www.jstage.jst.go.jp

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